Methyloctylmalonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyloctylmalonic acid is a dicarboxylic acid derivative that features a methyl group and an octyl group attached to the malonic acid backbone. This compound is part of a broader class of malonic acid derivatives, which are known for their versatility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyloctylmalonic acid can be synthesized through several methods. One common approach involves the alkylation of malonic acid with an appropriate alkyl halide in the presence of a base. For instance, the reaction of malonic acid with octyl bromide in the presence of sodium ethoxide can yield this compound. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Methyloctylmalonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and bases (e.g., sodium ethoxide) are commonly employed.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted malonic acid derivatives.
Scientific Research Applications
Methyloctylmalonic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in studies involving metabolic pathways and enzyme interactions.
Medicine: this compound derivatives are explored for their potential therapeutic properties.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyloctylmalonic acid involves its interaction with various molecular targets and pathways. In biological systems, it can act as an inhibitor or activator of specific enzymes, influencing metabolic processes. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- Methylmalonic acid
- Ethylmalonic acid
- Phenylmalonic acid
Uniqueness
Methyloctylmalonic acid is unique due to its longer alkyl chain (octyl group), which imparts distinct physicochemical properties compared to its shorter-chain analogs. This longer chain can influence the compound’s solubility, reactivity, and interaction with biological systems, making it suitable for specific applications that require these unique characteristics.
Properties
Molecular Formula |
C12H22O4 |
---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
2-methyl-2-octylpropanedioic acid |
InChI |
InChI=1S/C12H22O4/c1-3-4-5-6-7-8-9-12(2,10(13)14)11(15)16/h3-9H2,1-2H3,(H,13,14)(H,15,16) |
InChI Key |
JCOIWOCAZLUYFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C)(C(=O)O)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.